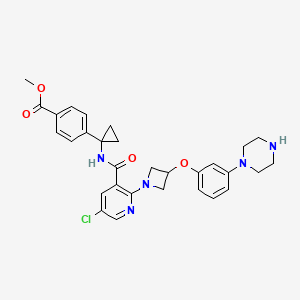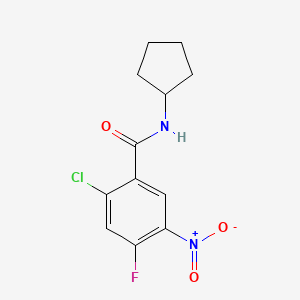
106Cd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
106Cd: is a stable isotope of cadmium with an atomic number of 48 and a mass number of 106. It is one of the naturally occurring isotopes of cadmium, constituting approximately 1.25% of natural cadmium . Cadmium is a soft, bluish-white metal that is chemically similar to zinc but denser and softer . It is primarily used in various industrial applications, including batteries, coatings, and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 106Cd can be enriched from natural cadmium using various isotopic separation techniques. One common method involves the use of gas centrifugation, where cadmium hexafluoride gas is subjected to high-speed rotation to separate isotopes based on their mass differences .
Industrial Production Methods: In industrial settings, cadmium is typically obtained as a by-product of zinc refining. The primary zinc ore, sphalerite (zinc sulfide), contains small amounts of cadmium. During the roasting process, cadmium becomes concentrated in the fumes, which are then treated to produce cadmium metal . For isotopic enrichment, specialized facilities use techniques like gas centrifugation or electromagnetic separation to isolate cadmium-106 .
Analyse Des Réactions Chimiques
Types of Reactions: 106Cd, like other cadmium isotopes, undergoes various chemical reactions, including:
Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO).
Reduction: Cadmium oxide can be reduced back to cadmium metal using reducing agents like hydrogen gas. [ \text{CdO} + \text{H}_2 \rightarrow \text{Cd} + \text{H}_2\text{O} ]
Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) when reacting with hydrochloric acid. [ \text{Cd} + 2 \text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2 ]
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogen acids like hydrochloric acid, hydrobromic acid, etc.
Major Products:
- Cadmium oxide (CdO)
- Cadmium chloride (CdCl₂)
- Cadmium bromide (CdBr₂)
Applications De Recherche Scientifique
Chemistry: 106Cd is used in various chemical research applications, including the study of cadmium’s chemical properties and reactions. It is also used in the synthesis of cadmium-based compounds and materials .
Biology and Medicine: this compound is used in biological and medical research to study the effects of cadmium exposure on living organisms. It is also used in tracer studies to understand the distribution and accumulation of cadmium in biological systems .
Industry: In industrial applications, cadmium-106 is used in the production of specialized materials, such as cadmium-based semiconductors and nanomaterials. These materials have applications in electronics, photovoltaics, and catalysis .
Mécanisme D'action
Molecular Targets and Pathways: Cadmium exerts its effects through various biochemical and molecular mechanisms. One primary pathway is the induction of oxidative stress, where cadmium disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Cadmium also interferes with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, contributing to pathological conditions and carcinogenesis .
Comparaison Avec Des Composés Similaires
- Zinc-66: Another stable isotope of a Group 12 element, zinc-66 is chemically similar to cadmium-106 but has different physical properties and biological effects.
- Mercury-202: A stable isotope of mercury, mercury-202 shares some chemical properties with cadmium-106 but is more toxic and has different industrial applications .
Uniqueness: 106Cd is unique due to its specific isotopic properties, making it valuable for certain scientific and industrial applications. Its stable nature allows for its use in long-term studies and applications without the concerns associated with radioactive decay .
Propriétés
Formule moléculaire |
Cd |
|---|---|
Poids moléculaire |
105.90646 g/mol |
Nom IUPAC |
cadmium-106 |
InChI |
InChI=1S/Cd/i1-6 |
Clé InChI |
BDOSMKKIYDKNTQ-VENIDDJXSA-N |
SMILES isomérique |
[106Cd] |
SMILES canonique |
[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Ethyl-2-[2-(4-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B8412298.png)









